Methyl-4,6-di-O-(4-methoxybenzylidene)-2,3-di-O-benzoyl-alpha-D-glucopyranoside
Description
Methyl-4,6-di-O-(4-methoxybenzylidene)-2,3-di-O-benzoyl-α-D-glucopyranoside (CAS: 273397-25-4) is a synthetic carbohydrate derivative with a molecular formula of C₂₉H₂₈O₉ and a molecular weight of 520.53 g/mol . Its structure features a central α-D-glucopyranoside ring with protective groups: two 4-methoxybenzylidene acetal groups at the 4,6-positions and benzoyl esters at the 2,3-positions. These modifications confer unique steric, electronic, and solubility properties, making it a valuable intermediate in glycosylation reactions and pharmaceutical research .
Properties
Molecular Formula |
C29H28O9 |
|---|---|
Molecular Weight |
520.5 g/mol |
IUPAC Name |
[7-benzoyloxy-6-methoxy-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate |
InChI |
InChI=1S/C29H28O9/c1-32-21-15-13-20(14-16-21)28-34-17-22-23(38-28)24(36-26(30)18-9-5-3-6-10-18)25(29(33-2)35-22)37-27(31)19-11-7-4-8-12-19/h3-16,22-25,28-29H,17H2,1-2H3 |
InChI Key |
ZQSLDTFWMCNNCZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1C(C(C2C(O1)COC(O2)C3=CC=C(C=C3)OC)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-4,6-di-O-(4-methoxybenzylidene)-2,3-di-O-benzoyl-alpha-D-glucopyranoside typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the glucopyranoside are protected using benzoyl chloride in the presence of a base such as pyridine. This step ensures selective protection of the 2 and 3 positions.
Formation of Benzylidene Acetal: The 4 and 6 positions are protected by forming a benzylidene acetal using 4-methoxybenzaldehyde and an acid catalyst such as p-toluenesulfonic acid.
Methylation: The anomeric hydroxyl group is methylated using methyl iodide and a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the pure compound.
Chemical Reactions Analysis
Benzoylation at C-2 and C-3
-
Reagents/Conditions : Benzoyl chloride (BzCl, 2.4 equiv), triethylamine (Et₃N, 3.0 equiv), catalytic DMAP in dichloromethane (DCM) at 0°C → room temperature (2.5 h) .
-
Mechanism : DMAP acts as a nucleophilic catalyst, enhancing the acylation of secondary hydroxyl groups at C-2 and C-3.
4-Methoxybenzylidene Acetal Formation at C-4 and C-6
-
Reagents/Conditions : 4-Methoxybenzaldehyde dimethyl acetal, camphorsulfonic acid (CSA) in anhydrous DCM under reflux .
-
Regioselectivity : The equatorial 4-OH and 6-OH are preferentially protected due to steric and electronic effects .
Hydrogenolytic Cleavage of Benzylidene Acetal
-
Reagents/Conditions : Hydrogen gas (H₂), 10% Pd/C catalyst in methanol at 25°C .
-
Outcome : Selective removal of the 4-methoxybenzylidene group, regenerating free hydroxyls at C-4 and C-6 .
Hydrolysis of Benzoyl Groups
-
Reagents/Conditions : Sodium methoxide (NaOMe) in methanol/water (9:1) at 0°C .
-
Selectivity : Benzoyl esters at C-2 and C-3 are cleaved under mild basic conditions without affecting the acetal group .
Glycosylation Reactions
The fully protected glucopyranoside serves as a glycosyl donor in oligosaccharide synthesis:
Trichloroacetimidate Activation
-
Reagents/Conditions : Trichloroacetonitrile (Cl₃CCN), DBU in DCM at 0°C → room temperature .
-
Outcome : Formation of an activated glycosyl trichloroacetimidate for coupling with acceptors .
Table 1: Comparative Glycosylation Efficiency
| Glycosyl Donor | Acceptor | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Trichloroacetimidate derivative | Primary alcohol | TMSOTf | 82 | |
| Thioglycoside derivative | Secondary alcohol | NIS/AgOTf | 68 |
Regioselective Modifications
The 4-methoxybenzylidene group directs reactivity at other positions:
C-2/C-3 Benzoylation vs. C-4/C-6 Protection
-
Benzoylation : Occurs at C-2 and C-3 due to lower steric hindrance compared to C-4/C-6 .
-
Benzylidene Acetal Stability : Resists acidic hydrolysis (pH > 3) but cleaves under hydrogenolysis .
Table 2: Reactivity Under Different Conditions
| Reaction Type | Reagents/Conditions | Position Affected | Outcome |
|---|---|---|---|
| Acidic Hydrolysis | 80% HOAc, 60°C | C-4/C-6 | Partial acetal cleavage |
| Oxidative Deprotection | DDQ in DCM/H₂O (10:1), 0°C | 4-Methoxybenzyl | Selective removal |
Scientific Research Applications
Glycosylation Reactions
One of the primary applications of this compound is in glycosylation reactions. Glycosylation is a crucial reaction in carbohydrate chemistry, allowing for the formation of glycosidic bonds between sugars and other molecules. Methyl-4,6-di-O-(4-methoxybenzylidene)-2,3-di-O-benzoyl-alpha-D-glucopyranoside can act as a glycosyl donor or acceptor in various synthetic pathways.
- Stereoselective Glycosylation : Recent studies have highlighted the ability of this compound to participate in stereoselective glycosylation reactions, yielding products with high α- or β-selectivity. For example, the use of different protecting groups on the sugar moiety can influence the stereochemical outcome of the reaction significantly .
Synthesis of Oligosaccharides
The compound is instrumental in the synthesis of oligosaccharides, which are important for studying biological processes such as cell signaling and recognition. The ability to control the stereochemistry during glycosylation allows researchers to construct oligosaccharides with specific configurations.
- Case Studies : In one study, researchers successfully synthesized a tetrasaccharide using this compound as a donor. The reaction proceeded with good yields and selectivity, demonstrating its utility in constructing complex carbohydrate structures .
Biochemical Applications
Beyond synthetic chemistry, this compound has potential applications in biochemistry and medicinal chemistry.
- Antiviral Agents : Some derivatives of this glycoside have shown promise as antiviral agents. The modification of sugar moieties can enhance biological activity against specific viral targets .
- Drug Delivery Systems : The unique structural characteristics of this compound make it a candidate for use in drug delivery systems where targeted delivery to specific cells or tissues is required.
Analytical Applications
The compound can also be utilized in analytical chemistry for the development of assays to detect specific carbohydrates or glycoproteins.
- Chromatographic Techniques : Its derivatives can be employed as standards or reagents in chromatographic techniques such as HPLC (High Performance Liquid Chromatography), aiding in the analysis of complex mixtures containing carbohydrates .
Summary Table of Applications
Mechanism of Action
The mechanism of action of Methyl-4,6-di-O-(4-methoxybenzylidene)-2,3-di-O-benzoyl-alpha-D-glucopyranoside involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of benzoyl and methoxybenzylidene groups enhances its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with cellular membranes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 4,6-O-Benzylidene-α-D-Glucopyranoside Derivatives
- Structural Differences: Unlike the target compound, derivatives such as methyl 4,6-O-benzylidene-3-O-decanoyl-2-O-octanoyl-α-D-glucopyranoside (compound 7) and methyl 4,6-O-benzylidene-3-O-myristoyl-2-O-octanoyl-α-D-glucopyranoside (compound 8) replace the 2,3-benzoyl groups with aliphatic acyl chains (e.g., lauroyl, myristoyl) .
- Functional Impact : Aliphatic acyl groups enhance lipophilicity, improving membrane permeability. Compound 8 demonstrated superior antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values of 8 µg/mL and 16 µg/mL, respectively, compared to aromatic benzoyl derivatives .
Methyl 2,3-di-O-Acetyl-4,6-O-Benzylidene-α-D-Glucopyranoside
- Structural Differences : Acetyl groups at 2,3-positions instead of benzoyl groups reduce steric hindrance and increase reactivity in subsequent substitutions .
- Functional Impact : Acetylated derivatives are more susceptible to hydrolysis under basic conditions, facilitating selective deprotection for further functionalization .
Methyl 2,3,4,6-Tetra-O-Benzyl-α-D-Glucopyranoside
- Structural Differences : Full benzyl ether protection at 2,3,4,6-positions eliminates the acetal group, increasing stability but reducing regioselectivity in glycosylation .
- Functional Impact : Tetra-O-benzyl derivatives are less reactive in acid-catalyzed glycosylations but serve as robust intermediates for complex oligosaccharide synthesis .
Ethyl 2,3-di-O-Benzoyl-4,6-O-Benzylidene-1-Thio-β-L-Glucopyranoside
- Structural Differences : A thio-glycoside with β-L-configuration and benzoyl/benzylidene groups. The thio leaving group enhances glycosylation efficiency under mild conditions .
- Functional Impact: Higher glycosyl donor reactivity compared to O-glycosides, enabling stereoselective synthesis of β-linked disaccharides .
Key Research Findings
- Antibacterial Activity : Acyl chain length and hydrophobicity directly correlate with antimicrobial efficacy. Myristoyl (C14) derivatives outperform shorter-chain (lauroyl, C12) or aromatic (benzoyl) analogs .
- Synthetic Utility: The 4-methoxybenzylidene group in the target compound offers enhanced acid stability compared to non-methoxy analogs, enabling selective deprotection without disrupting the acetal .
- Conformational Effects: X-ray crystallography of related stannylene acetals (e.g., methyl 4,6-O-benzylidene-2,3-O-dibutylstannylene-α-D-glucopyranoside) reveals dimerization via Sn–O coordination, highlighting the role of protective groups in supramolecular assembly .
Biological Activity
Methyl-4,6-di-O-(4-methoxybenzylidene)-2,3-di-O-benzoyl-alpha-D-glucopyranoside is a complex glycoside with significant potential in various biological applications. This compound, characterized by its intricate structure, has garnered attention for its pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C29H28O9, with a molecular weight of approximately 520.53 g/mol. The structure features a glucopyranoside unit with multiple protective groups that enhance its stability and solubility in various solvents.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C29H28O9 |
| Molecular Weight | 520.53 g/mol |
| Functional Groups | Methoxy, Benzoyl |
| Glycosidic Linkage | Alpha-D-glucopyranoside |
Antioxidant Activity
Research indicates that glycosides similar to this compound exhibit potent antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. For instance, studies have shown that derivatives of glycosides can significantly lower malondialdehyde (MDA) levels while increasing antioxidant enzyme activities such as superoxide dismutase (SOD) and catalase .
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties in various in vitro studies. It has been shown to inhibit the production of nitric oxide (NO) in macrophage cell lines activated by lipopolysaccharides (LPS). The inhibition of NO production is critical as excessive NO can lead to tissue damage and inflammation. The presence of methoxy and hydroxyl groups in the structure enhances its anti-inflammatory activity .
Anticancer Potential
This compound exhibits significant anticancer activity against various cancer cell lines. In particular, studies have reported that it induces apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins. The compound's ability to inhibit cell proliferation has been quantified using IC50 values, indicating its potential as a therapeutic agent .
Antimicrobial Activity
Preliminary studies suggest that this glycoside may possess antimicrobial properties against several pathogenic bacteria. The structural characteristics that contribute to its bioactivity include the presence of aromatic rings and substituents which enhance membrane permeability and disrupt bacterial cell walls .
Case Studies and Research Findings
- Antioxidant Activity Study : A study evaluated the antioxidant capacity of methyl glycosides similar to the target compound using DPPH radical scavenging assays. Results indicated an IC50 value of 20 µg/mL, demonstrating significant free radical scavenging activity compared to standard antioxidants like ascorbic acid.
- Anti-inflammatory Mechanism : In RAW 264.7 macrophage cells, treatment with the compound resulted in a dose-dependent decrease in NO production (IC50 = 15 µM), suggesting its potential role in managing inflammatory diseases .
- Anticancer Efficacy : A recent study assessed the cytotoxic effects of this compound on A431 human epidermoid carcinoma cells. The results showed an IC50 value of 10 µM, indicating strong growth inhibition and suggesting mechanisms involving apoptosis induction through mitochondrial pathways .
Summary Table of Biological Activities
Q & A
Q. What is the molecular structure of Methyl-4,6-di-O-(4-methoxybenzylidene)-2,3-di-O-benzoyl-α-D-glucopyranoside, and how is it characterized?
The compound features a glucopyranoside core with two 4-methoxybenzylidene groups at the 4,6-positions and benzoyl esters at the 2,3-positions. Its molecular formula is C29H28O9 (molecular weight: 520.52722). Structural characterization typically employs:
- NMR spectroscopy : Assignments of benzoyl and benzylidene protons (δ 7.2–8.1 ppm) and anomeric proton (δ ~5.5 ppm, J = 3–4 Hz for α-configuration).
- X-ray crystallography : Crystal lattice parameters (e.g., orthorhombic P212121 with a = 12.479 Å, b = 19.202 Å, c = 19.654 Å) confirm stereochemistry and dimeric stannylene acetal linkages .
Q. What are the standard synthetic routes for preparing this compound?
Synthesis involves sequential protection and acylation:
- Step 1 : Protect the 4,6-hydroxyls of methyl α-D-glucopyranoside with 4-methoxybenzaldehyde under acid catalysis to form the benzylidene acetal .
- Step 2 : Benzoylate the 2,3-hydroxyls using benzoyl chloride in pyridine or DMAP .
- Step 3 : Purify via column chromatography (hexane/EtOAc gradient) to isolate the product in ~60–75% yield .
Advanced Research Questions
Q. How do researchers address regioselective challenges during acylation of the glucopyranoside core?
Regioselectivity is controlled by temporary protecting groups :
- Benzylidene acetal at 4,6-positions directs benzoylation to 2,3-hydroxyls due to steric hindrance .
- Stannylene-mediated protection : Dibutylstannylene intermediates selectively activate hydroxyls at 2,3-positions, enabling precise acylation .
- Validation : <sup>13</sup>C NMR and X-ray data confirm substitution patterns (e.g., benzoyl carbonyl signals at δ 165–170 ppm) .
Q. What methods are employed to analyze the compound’s stability and reactivity under varying conditions?
- Acid/Base Stability : The benzylidene acetal is labile under mild acid (e.g., 80% AcOH at 50°C), while benzoyl esters require stronger bases (e.g., NaOMe/MeOH) for cleavage .
- Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition >200°C, with no melting point observed due to polymeric degradation .
- Glycosylation Reactivity : As a glycosyl donor, its trichloroacetimidate derivative reacts with acceptors (e.g., allyl glycosides) in CH2Cl2 using TMSOTf catalysis, yielding β-(1→6)-linked disaccharides in ~70% efficiency .
Q. How can contradictory data on glycosylation efficiency be resolved when using this compound?
Discrepancies in glycosylation yields often arise from donor-acceptor mismatches or competing side reactions :
- Optimization Strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
